4-(Octylsulfonyl)butyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate
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Overview
Description
4-(OCTYLSULFONYL)BUTYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an octylsulfonyl group attached to a butyl chain, which is further linked to a benzoic acid derivative with a trifluoromethyl group. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(OCTYLSULFONYL)BUTYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-(TRIFLUOROMETHYL)BENZOIC ACID: This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride.
Formation of 4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE: The benzoic acid derivative is then converted to its acyl chloride using thionyl chloride.
Synthesis of 4-(OCTYLSULFONYL)BUTYL AMINE: This involves the reaction of octylsulfonyl chloride with butylamine under basic conditions.
Coupling Reaction: Finally, the 4-(OCTYLSULFONYL)BUTYL AMINE is reacted with 4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(OCTYLSULFONYL)BUTYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
4-(OCTYLSULFONYL)BUTYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(OCTYLSULFONYL)BUTYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE involves its interaction with specific molecular targets. The compound’s sulfonyl and carbamate groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(OCTYLSULFONYL)BUTYL N-[4-(METHYL)BENZOYL]CARBAMATE
- 4-(OCTYLSULFONYL)BUTYL N-[4-(CHLORO)BENZOYL]CARBAMATE
- 4-(OCTYLSULFONYL)BUTYL N-[4-(NITRO)BENZOYL]CARBAMATE
Uniqueness
4-(OCTYLSULFONYL)BUTYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H30F3NO5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-octylsulfonylbutyl N-[4-(trifluoromethyl)benzoyl]carbamate |
InChI |
InChI=1S/C21H30F3NO5S/c1-2-3-4-5-6-8-15-31(28,29)16-9-7-14-30-20(27)25-19(26)17-10-12-18(13-11-17)21(22,23)24/h10-13H,2-9,14-16H2,1H3,(H,25,26,27) |
InChI Key |
WKXNDEXXNFNUBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCCCOC(=O)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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